2,4-dichloro-5-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dichloro-5-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2S2/c1-10-8-14(13(17)9-12(10)16)24(21,22)19-11-2-5-20(6-3-11)15-18-4-7-23-15/h4,7-9,11,19H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLPYKLRMLDQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2CCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific targets would depend on the exact structure of the derivative and the biological context in which it is used.
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects. The exact mode of action would depend on the specific targets and the biological context.
Biochemical Pathways
Thiazole derivatives are known to interact with various biological targets, potentially affecting a wide range of biochemical pathways. The exact pathways affected would depend on the specific targets and the biological context.
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, depending on their specific structure. The impact on bioavailability would depend on these properties.
Result of Action
Thiazole derivatives are known to have a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific effects would depend on the exact structure of the derivative and the biological context in which it is used.
Biological Activity
2,4-Dichloro-5-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole moiety : Known for its diverse biological properties.
- Piperidine ring : Contributes to the pharmacological profile.
- Benzenesulfonamide group : Often associated with antibacterial and antifungal activities.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, including those involved in metabolic pathways that are crucial for pathogen survival.
- Antimicrobial Activity : The sulfonamide group enhances its antibacterial properties by mimicking para-amino benzoic acid (PABA), a substrate for bacterial folate synthesis.
Antimicrobial Activity
A summary of the antimicrobial activity against various pathogens is presented in the table below:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 μg/mL | |
| Escherichia coli | 20 μg/mL | |
| Candida albicans | 10 μg/mL |
Antitumor Activity
Studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines:
Case Studies
- Anticancer Studies : A study demonstrated that the compound significantly inhibited cell proliferation in HeLa cells through apoptosis induction. Molecular docking studies suggested strong binding affinity to Bcl-2 proteins, which are critical in regulating apoptosis .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound displayed superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as a novel therapeutic agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s key structural elements include:
- Dichloro-methyl-substituted benzene ring : Provides steric and electronic modulation.
- Thiazole-piperidine moiety : Influences solubility, binding affinity, and metabolic stability.
Comparisons with analogs from the evidence reveal critical distinctions:
Table 1: Structural and Molecular Comparisons
*Estimated based on pyrazine analog .
Key Observations:
Replacement of pyrazine (CAS 1396783-99-5) with thiazole alters electron distribution and hydrogen-bonding capacity, which may impact receptor interactions .
Substituent Effects :
Q & A
Basic Question: What are the key synthetic methodologies for preparing 2,4-dichloro-5-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide?
Answer:
The synthesis typically involves coupling a sulfonyl chloride derivative with a piperidine-thiazole intermediate. For example:
- Step 1: React 2,4-dichloro-5-methylbenzenesulfonyl chloride (1.1 mmol) with 1-(thiazol-2-yl)piperidin-4-amine (0.6 mmol) in dry pyridine under room-temperature stirring for 5 hours .
- Step 2: Acidify the mixture with diluted HCl (pH 5–6) to precipitate the product.
- Purification: Flash chromatography or recrystallization from methanol/water mixtures is recommended to isolate the pure compound .
Note: Alternative routes may use glacial acetic acid as a solvent for reflux-based coupling, particularly for structurally analogous sulfonamides .
Basic Question: How is structural characterization performed to confirm the identity of the synthesized compound?
Answer:
A multi-technique approach is essential:
- Spectroscopy:
- ¹H/¹³C NMR to verify sulfonamide linkage (δ ~10–12 ppm for NH) and aromatic/thiazole protons.
- FT-IR for sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
- Chromatography:
- TLC (silica gel, ethyl acetate/hexane) monitors reaction progress.
- HPLC-MS confirms molecular weight and purity (>95%) .
- Elemental Analysis: Matches calculated vs. observed C, H, N, S, and Cl percentages .
Advanced Question: How can researchers investigate the structure-activity relationship (SAR) of this compound for antimicrobial applications?
Answer:
Methodological Steps:
Structural Modifications:
- Vary substituents on the thiazole ring (e.g., halogenation at the 5-position) or the benzenesulfonamide’s methyl group to assess steric/electronic effects .
Biological Assays:
- MIC Determination: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Time-Kill Studies: Evaluate bactericidal vs. bacteriostatic activity at 2× and 4× MIC .
Computational Modeling:
- Perform docking studies (e.g., AutoDock Vina) to predict binding to bacterial targets like dihydrofolate reductase (DHFR) or penicillin-binding proteins .
Advanced Question: What experimental designs are optimal for evaluating environmental stability and degradation pathways?
Answer:
Study Design:
- Hydrolytic Stability:
- Incubate the compound in buffers (pH 3–9) at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, 48, and 168 hours .
- Photodegradation:
- Expose to UV light (λ = 254 nm) in aqueous solutions. Identify photoproducts using LC-QTOF-MS .
- Soil Metabolism:
- Use ¹⁴C-labeled compound in soil microcosms. Track mineralization (CO₂ release) and bound residues over 60 days .
Data Analysis:
- Use ¹⁴C-labeled compound in soil microcosms. Track mineralization (CO₂ release) and bound residues over 60 days .
- Apply first-order kinetics to calculate half-lives (t₁/₂) and identify major degradation products .
Advanced Question: How can contradictory data on biological activity be resolved in pharmacological studies?
Answer:
Resolution Strategies:
Dose-Response Reproducibility:
- Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines) to rule out variability in inoculum size or culture conditions .
Mechanistic Follow-Up:
- Conduct transcriptomic or proteomic profiling to identify off-target effects or resistance mechanisms in inconsistent results .
Solubility Correction:
- Ensure the compound is dissolved in DMSO (<1% v/v) with sonication and confirm solubility via nephelometry to avoid false negatives .
Advanced Question: What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?
Answer:
Challenges & Solutions:
- Matrix Interference:
- Use SPE (Solid-Phase Extraction) with C18 cartridges to isolate the compound from plasma or urine .
- Low Sensitivity:
- Derivatize with dansyl chloride to enhance UV/fluorescence detection in HPLC .
- Isomer Separation:
- Employ chiral columns (e.g., Chiralpak IA) if stereoisomers form during synthesis or degradation .
Advanced Question: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
Answer:
Optimization Strategies:
Lipophilicity Adjustment:
- Introduce polar groups (e.g., -OH, -COOH) to the piperidine ring to improve aqueous solubility, balancing logP values (target: 2–3) .
Metabolic Stability:
- Pre-treat with liver microsomes (human/rat) to identify metabolic hotspots. Block vulnerable sites (e.g., N-methylation of the thiazole) .
Protein Binding:
- Measure binding to albumin via equilibrium dialysis; aim for <90% binding to ensure sufficient free fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
